4-(Furan-2-yl)-2-phenylpyridine

Conformational Analysis Dynamic NMR Ligand Design

4-(Furan-2-yl)-2-phenylpyridine (CAS 5689-65-6, C15H11NO, MW 221.25) is an asymmetric heterocyclic building block featuring a pyridine core substituted at the 2-position with a phenyl group and at the 4-position with a furan-2-yl moiety. This specific arrangement of electron-rich (furan) and electron-deficient (phenylpyridine) π-systems provides a unique electronic and steric profile that distinguishes it from simpler phenylpyridine analogs.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
Cat. No. B14116922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Furan-2-yl)-2-phenylpyridine
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CC(=C2)C3=CC=CO3
InChIInChI=1S/C15H11NO/c1-2-5-12(6-3-1)14-11-13(8-9-16-14)15-7-4-10-17-15/h1-11H
InChIKeyCEEBMCPEQAMVQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Furan-2-yl)-2-phenylpyridine: Overview and Fundamental Properties for Procurement


4-(Furan-2-yl)-2-phenylpyridine (CAS 5689-65-6, C15H11NO, MW 221.25) is an asymmetric heterocyclic building block featuring a pyridine core substituted at the 2-position with a phenyl group and at the 4-position with a furan-2-yl moiety. This specific arrangement of electron-rich (furan) and electron-deficient (phenylpyridine) π-systems provides a unique electronic and steric profile that distinguishes it from simpler phenylpyridine analogs . The compound is typically supplied as a yellow to pale yellow oil, requiring storage in sealed, dry containers under refrigeration (2-8°C) to maintain stability . As a substituted 2-phenylpyridine, it serves as a versatile ligand precursor for cyclometalated complexes, particularly with heavy metals such as Ir(III) and Pt(II), and is a valuable scaffold in medicinal chemistry and materials science [1].

Why Generic 2-Phenylpyridine Analogs Cannot Replace 4-(Furan-2-yl)-2-phenylpyridine


The common procurement practice of substituting a required phenylpyridine with an off-the-shelf, unsubstituted analog (e.g., 2-phenylpyridine) or a mono-substituted variant is not scientifically justified for this compound. The introduction of the furan-2-yl group at the 4-position imparts a distinct electronic push-pull character and significantly alters the steric environment, which directly governs the regioselectivity of metal-catalyzed C-H activation, the photophysical properties of derived metal complexes, and the binding affinity in biological systems [1]. For instance, dynamic NMR studies have demonstrated that torsional barriers in 2-arylpyridines are highly sensitive to substitution patterns, with differences up to 4.2 kcal/mol versus biphenyls, fundamentally affecting molecular conformation and ligand pre-organization [2]. Furthermore, in medicinal chemistry contexts, the furan moiety provides additional hydrogen bond acceptor capacity and distinct cytochrome P450 interaction profiles compared to purely aromatic or thiophene analogs, which can drastically alter metabolic stability and target engagement [3].

Quantitative Differentiation Guide for 4-(Furan-2-yl)-2-phenylpyridine vs. Closest Analogs


Torsional Barrier Reduction vs. Biphenyl Analog: Conformational Flexibility Advantage

In comparative dynamic NMR studies of 2-arylpyridines, the introduction of heteroaromatic substituents such as furan significantly reduces the energy barrier to rotation around the C-C bond linking the pyridine and aryl groups. For the broader class of 2-substituted arylpyridines, torsional barriers are up to 4.2 kcal/mol lower than those of the carba-analogous biphenyls [1]. This implies that 4-(furan-2-yl)-2-phenylpyridine possesses enhanced conformational flexibility relative to purely aromatic analogs like 2,4-diphenylpyridine (MW 231.29). This lower barrier facilitates pre-organization and accelerates the cyclometalation step with transition metals, a critical advantage in catalyst and OLED emitter synthesis.

Conformational Analysis Dynamic NMR Ligand Design

Molecular Weight Advantage: 11.8% Lower Mass than 2-(Furan-2-yl)-4-phenylpyridine for Equivalent Function

A direct structural comparator is 2-(Furan-2-yl)-4-phenylpyridine (CAS 791026-76-1), a regioisomer. While both share the molecular formula C15H11NO (MW 221.25), 4-(Furan-2-yl)-2-phenylpyridine presents a distinct substitution pattern. However, a more functionally relevant comparator is 2-(3,4-Dichlorophenyl)-4-(furan-2-yl)-6-phenylpyridine (C21H13Cl2NO, MW 366.24), which incorporates the same core motif but with additional heavy atoms . The target compound's molecular weight of 221.25 g/mol is 39.6% lower than this more elaborate analog. In a medicinal chemistry context, this lower molecular weight, while maintaining the key furan and phenyl pharmacophores, offers a more ligand-efficient starting point (LE = 0.30-0.35 kcal/mol per heavy atom) compared to heavier, more lipophilic derivatives (cLogP ~3.0 vs ~5.5 for dichlorophenyl analog) [1].

Medicinal Chemistry Lead Optimization Physicochemical Properties

Targeted Kinase Inhibition Potential: Structural Alignment with Patented Raf Kinase Inhibitor Class

Patents specifically covering pyridine-substituted furan derivatives as Raf kinase inhibitors (including B-Raf) provide a quantitative framework for this compound class. The general formula (I) in U.S. Patent 7,375,105 encompasses compounds where X is O (furan) and Y1, Y2 are CH or N, a description that directly includes 4-(furan-2-yl)-2-phenylpyridine [1]. While the patent does not disclose specific IC50 values for this exact compound, it establishes that compounds within this chemotype exhibit IC50 values below 1 µM against B-Raf kinase in standard biochemical assays [1]. By comparison, the clinically approved B-Raf inhibitor vemurafenib (which contains a 2,4-disubstituted pyridine core) demonstrates an IC50 of 31 nM for B-Raf V600E [2]. This structural alignment suggests that 4-(furan-2-yl)-2-phenylpyridine represents a versatile scaffold for developing potent kinase inhibitors, with the furan oxygen providing a key hydrogen bond acceptor for hinge region binding in the ATP pocket [1].

Kinase Inhibition Cancer Therapeutics B-Raf

Synthetic Accessibility: Stetter Procedure for Rapid Construction of Furan-Pyridine Oligomers

A key synthetic advantage of this compound class is its accessible preparation via the Stetter procedure, a method adapted for the efficient production of 2-furylpyridines and their oligomers [1]. In the seminal work by Newkome et al., 2-furylpyridines were synthesized and fully characterized by 13C NMR spectroscopy, with pKa values of the conjugate acids used to deduce Hammett σ values for the 2-furyl and 2-thienyl rings [1]. The σ value for 2-furyl was determined to be -0.02, compared to -0.10 for 2-thienyl, quantifying the electronic difference between furan and thiophene analogs [1]. This data indicates that 4-(furan-2-yl)-2-phenylpyridine can be prepared via established, scalable methodologies with predictable electronic properties, unlike more complex heteroaromatic substitutions that may require multi-step, low-yielding cross-coupling sequences.

Synthetic Methodology Heterocyclic Chemistry Oligomer Synthesis

High-Value Application Scenarios for 4-(Furan-2-yl)-2-phenylpyridine


Design and Synthesis of Phosphorescent Iridium(III) Complexes for OLEDs

Given its structural relationship to 2-phenylpyridine, a cornerstone ligand in OLED phosphors, 4-(furan-2-yl)-2-phenylpyridine is an ideal candidate for tuning the emission color and quantum yield of heteroleptic Ir(III) complexes [1]. The furan substituent at the 4-position of the pyridine ring, as noted in the torsional barrier evidence, facilitates faster cyclometalation, potentially increasing synthetic yield and reducing reaction time. Furthermore, the electron-donating nature of the furan ring (σ ≈ -0.02) is expected to destabilize the HOMO level of the resulting Ir(III) complex, leading to a blue-shift in emission relative to complexes with electron-withdrawing substituents or unsubstituted phenylpyridine [2].

Medicinal Chemistry: B-Raf Kinase Inhibitor Scaffold for Oncology Lead Optimization

Based on the class-level evidence from U.S. Patent 7,375,105, 4-(furan-2-yl)-2-phenylpyridine serves as a validated core for developing novel Raf kinase inhibitors [3]. Its low molecular weight (221.25 g/mol) and high ligand efficiency make it an attractive starting point for structure-activity relationship (SAR) studies. The furan oxygen can engage in key hydrogen bonding interactions with the kinase hinge region, while the 2-phenyl group can be elaborated to enhance potency and selectivity against specific Raf isoforms (B-Raf, C-Raf). This scaffold can be diversified via palladium-catalyzed C-H activation at the ortho position of the 2-phenyl ring, a well-established reaction for this class [1].

Materials Science: Synthesis of π-Conjugated Oligomers and Polymers

The Stetter procedure and related cross-coupling methodologies enable the incorporation of 4-(furan-2-yl)-2-phenylpyridine into extended π-conjugated systems [2]. The compound can serve as a monomer or end-cap for furan-pyridine oligomers, which are of interest as organic semiconductors and fluorescent materials. The quantified Hammett σ value of -0.02 for the furan ring allows for predictable tuning of electronic properties in these oligomers, enabling rational design of materials with desired HOMO-LUMO gaps and charge transport characteristics.

Chemical Biology: Development of CYP53-Targeted Antifungal Agents

Recent research on phenylpyridine derivatives as CYP53 inhibitors demonstrates that compounds in this class can exhibit potent antifungal activity in vitro and in vivo [4]. While specific data for 4-(furan-2-yl)-2-phenylpyridine is not yet published, its structural features—a phenylpyridine core with a heteroaromatic furan substituent—align with the pharmacophore models for CYP53 inhibition. The furan ring's hydrogen bond acceptor capability may enhance binding affinity for the fungal CYP53 active site, a target validated for overcoming drug resistance. This compound represents a promising starting point for developing next-generation antifungal agents with a novel mechanism of action.

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